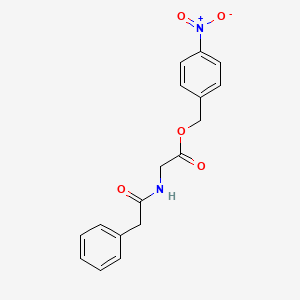
1-(3-pyridinyl)ethanone O-(2,2-diphenylacetyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-pyridinyl)ethanone O-(2,2-diphenylacetyl)oxime, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies. In
Wirkmechanismus
The exact mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect and locate a host. DEET may also interfere with the insect's ability to feed by disrupting the insect's feeding behavior.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity in humans. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have a negative impact on the environment, particularly on aquatic ecosystems.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is a widely used insect repellent and has been extensively studied for its effectiveness in repelling insects. However, there are limitations to its use in lab experiments. DEET can interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, DEET can have a negative impact on the environment, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DEET. One area of research could focus on developing new insect repellents that are more effective and have fewer negative impacts on the environment. Another area of research could focus on understanding the mechanism of action of DEET and how it interacts with insects at the molecular level. Finally, research could focus on developing new methods for studying insect behavior that are not affected by the use of insect repellents like DEET.
Conclusion:
DEET is a widely used insect repellent that has been extensively studied for its effectiveness in repelling a wide range of insects. While it has been shown to have a low toxicity in humans, it can have negative impacts on the environment. There are several future directions for research on DEET, including developing new insect repellents, understanding the mechanism of action of DEET, and developing new methods for studying insect behavior.
Synthesemethoden
DEET can be synthesized through a multi-step process starting with the reaction of pyridine with acetyl chloride to form 3-acetylpyridine. This intermediate is then reacted with hydroxylamine to form 3-acetylpyridine oxime. Finally, 2,2-diphenylacetyl chloride is added to 3-acetylpyridine oxime to form DEET.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its insect repellent properties. It has been used in a wide range of scientific research applications, including entomology, epidemiology, and public health. DEET has been shown to be effective in preventing the transmission of diseases such as malaria, dengue fever, and West Nile virus.
Eigenschaften
IUPAC Name |
[(E)-1-pyridin-3-ylethylideneamino] 2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-16(19-13-8-14-22-15-19)23-25-21(24)20(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15,20H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSKEFQWDVBKRY-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-1-({[(1E)-1-(pyridin-3-yl)ethylidene]amino}oxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5852123.png)
![4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5852125.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide](/img/structure/B5852128.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5852134.png)
![3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5852149.png)

![N'-cyclohexylidene-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B5852160.png)

![ethyl 2-isopropyl-3-{[(2-phenylcyclopropyl)carbonyl]hydrazono}butanoate](/img/structure/B5852176.png)
![ethyl 3-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5852184.png)

